1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindoline core and a phenoxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate typically involves the reaction of isoindoline derivatives with phenoxyacetic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between the isoindoline and phenoxyacetic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-indol-3-yl)acetate: This compound has a similar isoindoline core but with an indole moiety instead of a phenoxy group.
1,3-dioxoisoindolin-2-yl pivalate: Another similar compound with a pivalate group instead of a phenoxyacetate moiety.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is unique due to its specific combination of the isoindoline core and the phenoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
903842-88-6 |
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Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(2,6-dimethylphenoxy)acetate |
InChI |
InChI=1S/C18H15NO5/c1-11-6-5-7-12(2)16(11)23-10-15(20)24-19-17(21)13-8-3-4-9-14(13)18(19)22/h3-9H,10H2,1-2H3 |
InChI Key |
DANFBOLXCMAKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
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